Methyl 11-oxoundecanoate
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Overview
Description
Methyl 11-oxoundecanoate is an organic compound with the chemical formula C12H22O3. It is a derivative of undecanoic acid, where the carboxylic acid group is esterified with methanol, and an oxo group is introduced at the 11th carbon position. This compound is a colorless liquid that is soluble in organic solvents like ethanol and ether.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 11-oxoundecanoate can be synthesized through the esterification of 11-oxoundecanoic acid with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction mixture is heated under reflux conditions, and the resulting ester is purified by distillation or recrystallization .
Industrial Production Methods: In industrial settings, the production of 11-oxoundecanoic acid methyl ester may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of ion-exchange resins can also be employed to convert the acid into its salt, which is then esterified with methanol .
Chemical Reactions Analysis
Types of Reactions: Methyl 11-oxoundecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to form alcohols or alkanes.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of 11-oxoundecanoic acid or 11-hydroxyundecanoic acid.
Reduction: Formation of 11-hydroxyundecanoic acid methyl ester or undecanoic acid methyl ester.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
Methyl 11-oxoundecanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 11-oxoundecanoic acid methyl ester involves its interaction with cellular components. For instance, its antifungal activity is attributed to its ability to disrupt the cell membrane and induce oxidative stress, leading to cell death . The compound can modulate the expression of genes involved in lipid metabolism and cell wall synthesis, thereby affecting the viability of fungal cells .
Comparison with Similar Compounds
Undecanoic acid methyl ester: Similar in structure but lacks the oxo group at the 11th position.
10-Oxoundecanoic acid methyl ester: Similar but with the oxo group at the 10th position.
11-Hydroxyundecanoic acid methyl ester: Similar but with a hydroxyl group instead of an oxo group at the 11th position.
Uniqueness: Methyl 11-oxoundecanoate is unique due to the presence of the oxo group at the 11th position, which imparts distinct chemical reactivity and biological activity compared to its analogs. This structural feature allows it to participate in specific oxidation and reduction reactions, making it valuable in synthetic chemistry and pharmaceutical research .
Properties
CAS No. |
1931-65-3 |
---|---|
Molecular Formula |
C12H22O3 |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
methyl 11-oxoundecanoate |
InChI |
InChI=1S/C12H22O3/c1-15-12(14)10-8-6-4-2-3-5-7-9-11-13/h11H,2-10H2,1H3 |
InChI Key |
RHGDHBUHYHTCSH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCCCC=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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